molecular formula C6H7IN2O B1400514 4-iodo-1-(oxetan-3-yl)-1H-pyrazole CAS No. 1314393-99-1

4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Cat. No.: B1400514
CAS No.: 1314393-99-1
M. Wt: 250.04 g/mol
InChI Key: IOWQPQKVPJLABD-UHFFFAOYSA-N
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Description

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole is a chemical compound characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with an oxetane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the oxetane group. One common method includes the use of iodine and a suitable oxidizing agent to achieve iodination. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxetane group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar solvent and a base to facilitate the reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as Lewis acids or bases can be employed to promote cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and oxetane group can participate in binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-(oxetan-3-yl)-1H-imidazole
  • 4-Iodo-1-(oxetan-3-yl)-piperidine

Uniqueness

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole is unique due to its specific combination of an iodine atom and an oxetane group attached to a pyrazole ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-iodo-1-(oxetan-3-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWQPQKVPJLABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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